molecular formula C20H16N2O4 B6395553 5-(4-Cbz-Aminopheny)nicotinic acid CAS No. 1261889-02-4

5-(4-Cbz-Aminopheny)nicotinic acid

Cat. No.: B6395553
CAS No.: 1261889-02-4
M. Wt: 348.4 g/mol
InChI Key: FIXSUMNACSGOTP-UHFFFAOYSA-N
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Description

5-(4-Cbz-Aminophenyl)nicotinic acid is a synthetic nicotinic acid derivative featuring a carbobenzoxy (Cbz)-protected amino group at the para position of the phenyl ring attached to the 5-position of the nicotinic acid scaffold. The Cbz group, a common amine-protecting moiety, likely enhances steric bulk and alters electronic properties compared to unsubstituted or other substituted derivatives, influencing solubility, metabolic stability, and enzymatic interactions .

Properties

IUPAC Name

5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(24)17-10-16(11-21-12-17)15-6-8-18(9-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXSUMNACSGOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cbz-Aminophenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid and 4-Cbz-aminophenylboronic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between nicotinic acid and 4-Cbz-aminophenylboronic acid.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired 5-(4-Cbz-Aminophenyl)nicotinic acid.

Industrial Production Methods

While specific industrial production methods for 5-(4-Cbz-Aminophenyl)nicotinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cbz-Aminophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(4-Cbz-Aminophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of the phenyl ring significantly impacts molecular properties:

  • The Cbz group in 5-(4-Cbz-Aminophenyl)nicotinic acid introduces moderate hydrophobicity, balancing solubility and bioavailability . Halogenated derivatives like 5-(4-Bromophenyl)nicotinic acid exhibit higher molecular weight (278.10 g/mol ) and reduced solubility due to the bromine atom’s electronegativity .
  • The Cbz group’s benzyl moiety may similarly impede metabolic degradation, as seen in Pseudomonas fluorescens studies where substituted nicotinic acids resist ring-opening oxidation .

Data Tables

Table 1: Comparative Physicochemical Properties of 5-Substituted Nicotinic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Profile
5-(4-Cbz-Aminophenyl)nicotinic acid* C₂₀H₁₆N₂O₄ 356.36 Cbz-protected amine Moderate (hydrophobic)
5-(4-Carboxyphenyl)nicotinic acid C₁₃H₉NO₄ 243.22 Carboxy High (polar)
5-(4-Bromophenyl)nicotinic acid C₁₂H₈BrNO₂ 278.10 Bromo Low (hydrophobic)
5-(4-Benzyloxyphenyl)nicotinic acid C₁₉H₁₅NO₃ 305.33 Benzyloxy Moderate

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